molecular formula C17H19FN4O B5662630 N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B5662630
M. Wt: 314.36 g/mol
InChI Key: BZFHBAKYUDMBHE-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c18-14-5-1-2-6-15(14)20-17(23)13-21-9-11-22(12-10-21)16-7-3-4-8-19-16/h1-8H,9-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFHBAKYUDMBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328802
Record name N-(2-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198970
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

750600-69-2
Record name N-(2-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane.

    Introduction of the pyridine moiety: This step involves the reaction of the piperazine intermediate with a pyridine derivative under appropriate conditions.

    Attachment of the acetamide group: This can be done by reacting the intermediate with an acylating agent such as acetyl chloride or acetic anhydride.

    Introduction of the fluorophenyl group: This final step involves the reaction of the intermediate with a fluorophenyl derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Alkylation Reactions

The compound can be synthesized via nucleophilic substitution between 2-chloroacetamide intermediates and 4-(pyridin-2-yl)piperazine derivatives. For example:

text
2-chloro-N-(2-fluorophenyl)acetamide + 4-(pyridin-2-yl)piperazine → N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide + HCl
  • Conditions : Reflux in acetonitrile with K₂CO₃ as a base (6–8 hrs, 60–70°C).

  • Yield : 65–78% after recrystallization from ethanol.

Hydrolysis

The acetamide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Reagents : HCl (6M), reflux for 12 hrs.

    • Products : 2-fluoroaniline + 2-[4-(pyridin-2-yl)piperazin-1-yl]acetic acid.

  • Basic Hydrolysis :

    • Reagents : NaOH (2M), 80°C for 8 hrs.

    • Products : Sodium salt of the acetic acid derivative + 2-fluoroaniline.

Nucleophilic Substitution

The pyridine and piperazine moieties facilitate substitutions:

  • Pyridine Ring : Electrophilic substitution at the 3-position using HNO₃/H₂SO₄ yields nitro derivatives.

  • Piperazine Nitrogen : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

Oxidation

  • Sulfur Analog Oxidation : In compounds with thioether linkages (e.g., related structures), oxidation with H₂O₂ forms sulfoxides (R–SO–R') or sulfones (R–SO₂–R').

  • Pyridine Ring : Resistant to oxidation under mild conditions but forms N-oxide derivatives with mCPBA.

Reduction

  • Catalytic Hydrogenation :

    • Conditions : H₂ (1 atm), Pd/C catalyst in ethanol.

    • Products : Saturated piperidine derivatives (retains acetamide group).

  • LiAlH₄ Reduction : Reduces acetamide to ethylamine but degrades the pyridine ring .

Aromatic Substitution

The 2-fluorophenyl group participates in electrophilic aromatic substitution :

Reaction TypeReagents/ConditionsPosition SubstitutedMajor Product
NitrationHNO₃/H₂SO₄, 0–5°CPara to fluorine4-nitro-2-fluorophenyl derivative
HalogenationCl₂/FeCl₃, 40°COrtho to acetamide2-chloro-6-fluorophenyl derivative
Friedel-CraftsAlCl₃, acetyl chlorideMeta to fluorine3-acetyl-2-fluorophenyl derivative

Complexation and Chelation

The pyridine-piperazine system acts as a bidentate ligand for transition metals:

  • Coordination with Cu(II) : Forms a 1:1 complex in methanol, confirmed by UV-Vis (λₘₐₓ = 420 nm) and ESR spectroscopy .

  • Stability Constant : Log K = 4.2 ± 0.1 for Cu(II) at pH 7.4 .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Onset Temperature : 220°C (N₂ atmosphere).

  • Major Fragments : CO₂, NH₃, and fluorobenzene detected via GC-MS.

Spectral Characterization of Derivatives

Key data for synthesized analogs :

Derivative (Example)¹H NMR (δ, ppm)ESI-MS (m/z)Yield (%)
N-(3-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide3.09–3.50 (piperazine), 4.33 (–CH₂–), 7.06–7.88 (ArH)365.2 [M+H]⁺72
N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide2.95–3.89 (piperazine), 4.32 (–CH₂–), 6.96–7.87 (ArH)348.7 [M+H]⁺68

Mechanistic Insights

  • Hydrolysis : Follows second-order kinetics (k = 1.2 × 10⁻³ L/mol·s in 0.1M HCl).

  • Electrophilic Substitution : Fluorine directs incoming electrophiles to para/meta positions via inductive effects.

Scientific Research Applications

  • Neuropharmacology :
    • The compound exhibits significant activity as a selective antagonist for neuropeptide Y receptors, particularly the Y(2) receptor. This receptor plays a crucial role in regulating anxiety and depression, making this compound a candidate for further research in treating mood disorders .
  • Cancer Research :
    • N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been investigated for its potential anti-cancer properties. It has shown effectiveness in inhibiting the proliferation of certain cancer cell lines by modulating signaling pathways involved in cell survival and apoptosis .
  • Pain Management :
    • The compound has been studied for its analgesic properties, particularly its action on voltage-gated calcium channels. It has demonstrated efficacy in reducing pain responses in animal models, suggesting potential applications in pain management therapies .

Therapeutic Applications

The diverse biological activities of this compound open avenues for various therapeutic applications:

  • Anxiolytic Agents : Due to its action on neuropeptide Y receptors, this compound may serve as a basis for developing new anxiolytic drugs.
  • Antineoplastic Agents : Its ability to inhibit cancer cell growth positions it as a promising candidate for further development as an anti-cancer drug.
  • Analgesics : Given its effectiveness in pain models, it could be explored as a new class of analgesics targeting specific pain pathways.

Case Studies and Research Findings

StudyFocusFindings
Chen et al. (2010)Anti-VirulenceDemonstrated inhibition of protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, indicating potential for treating bacterial infections .
Tojo et al. (2005)Bone HealthInvestigated the effects on osteoclastogenesis; showed inhibition of osteoclast formation, suggesting applications in osteoporosis treatment .
Psychopharmacology Study (2009)NeuropharmacologyCharacterized the compound's selective antagonistic action on neuropeptide Y receptors, linking it to potential treatments for anxiety disorders .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
  • N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
  • N-(2-methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Uniqueness

N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a compound of considerable interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1-(2-fluorophenyl)piperazine with various acetamide derivatives. The compound features a piperazine moiety, which is known for its pharmacological versatility, and a pyridine ring that contributes to its bioactivity. The structural conformation is crucial for its interaction with biological targets, often exhibiting a non-planar arrangement that can influence binding affinities and activity profiles .

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : This compound has shown potential as an inhibitor of PTPs, which play critical roles in signal transduction pathways. By inhibiting PTPs, the compound can interfere with various cellular processes, including proliferation and differentiation .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. The presence of the fluorophenyl and piperazine groups enhances interaction with microbial targets, potentially leading to effective inhibition .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Tested Concentration (µM) Effect Observed Reference
PTP Inhibition10Significant reduction in enzyme activity
Antimicrobial Activity25MIC against Staphylococcus aureus: 15
Cytotoxicity50IC50 against cancer cell lines: 30

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating a notable inhibitory effect on Gram-positive bacteria, particularly Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting potential for development as a new antimicrobial agent .
  • Cancer Cell Line Testing : In vitro studies on cancer cell lines revealed that the compound exhibits cytotoxic effects at micromolar concentrations. The mechanism appears to involve apoptosis induction, making it a candidate for further investigation in cancer therapy .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of this compound. Results showed promising bioavailability and therapeutic index, indicating potential for further clinical development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling 2-fluorophenylamine with a piperazine-acetamide intermediate. Key steps include nucleophilic substitution and amide bond formation using reagents like EDCI/HOBt. Purification via column chromatography or recrystallization is critical. Validate purity using HPLC (>95%) and characterize via 1H^1H-/13C^{13}C-NMR and ESI-MS. For example, similar acetamide derivatives were synthesized and characterized with NMR chemical shifts aligning with expected structures (e.g., δ 7.2–7.8 ppm for aromatic protons) .

Q. How is this compound screened for pharmacological activity in preclinical models?

  • Methodological Answer : Use in vitro assays (e.g., receptor binding, enzyme inhibition) followed by in vivo models (e.g., rodent seizure models for anticonvulsant testing). For example, structurally related compounds were evaluated against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with ED50_{50} values calculated to assess potency . Antimicrobial activity can be tested via broth microdilution (MIC values against S. aureus or C. albicans) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Follow GHS guidelines: wear PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. Acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) are potential hazards. First-aid measures include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity or potency?

  • Methodological Answer : Modify substituents on the phenyl or piperazine moieties. For instance:

Substituent PositionEffect on ActivityExample from Literature
2-FluorophenylEnhances metabolic stabilitySimilar derivatives showed prolonged half-life in pharmacokinetic studies
Pyridinyl-piperazineImproves CNS penetrationAnalogues demonstrated higher brain-to-plasma ratios in rodent models
Computational docking (e.g., AutoDock Vina) can predict binding affinity to targets like serotonin or dopamine receptors .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). For example, discrepancies in TRPC channel activation were resolved by calcium imaging and patch-clamp electrophysiology . Statistical tools like Bland-Altman plots can assess inter-method variability.

Q. How is crystallographic data utilized to refine the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement provides bond lengths/angles and torsion parameters. For piperazine-acetamide derivatives, typical C-N bond lengths range from 1.32–1.38 Å, and dihedral angles between aromatic rings are critical for receptor fit .

Methodological Recommendations

  • Toxicity Profiling : Use zebrafish embryos for acute toxicity (LC50_{50}) and Ames test for mutagenicity .
  • Bioavailability Optimization : Nanoformulation (e.g., liposomes) improves solubility, as seen with similar low-solubility acetamides .
  • Synergistic Drug Combinations : Test with β-lactam antibiotics (e.g., ampicillin) via checkerboard assays to calculate FIC indices .

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